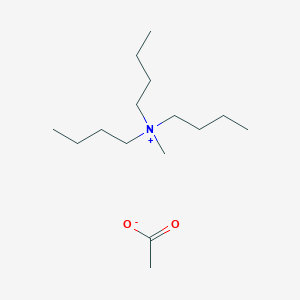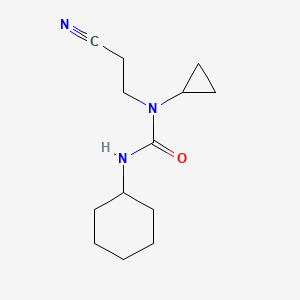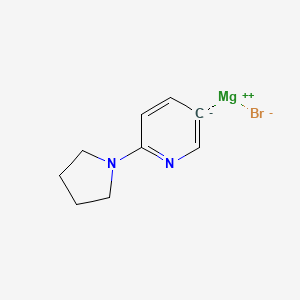
(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a solvent that stabilizes the reagent and enhances its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Pyrrolidin-1-yl)pyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The general reaction scheme is as follows:
6−(Pyrrolidin−1−yl)pyridine+Mg+Br2→(6−(Pyrrolidin−1−yl)pyridin−3−yl)magnesiumbromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products:
Alcohols: From nucleophilic addition.
Substituted Pyridines: From substitution reactions.
Coupled Products: From coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development: Employed in the synthesis of biologically active compounds.
Biochemical Research: Used to study reaction mechanisms and enzyme interactions.
Industry:
Polymer Production: Used in the synthesis of polymers with unique properties.
Catalysis: Acts as a catalyst in various industrial processes.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the nitrogen in the pyridine ring, enhancing the nucleophilicity of the carbon atom adjacent to the nitrogen. This allows the compound to effectively participate in various organic reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)lithium
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)sodium
Comparison:
- Reactivity: (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide is generally more reactive than its lithium and sodium counterparts due to the higher reactivity of magnesium.
- Stability: The compound is more stable in THF compared to similar lithium and sodium compounds.
- Applications: While all three compounds can be used in similar types of reactions, the magnesium bromide variant is preferred for its balance of reactivity and stability.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11BrMgN2 |
|---|---|
Molecular Weight |
251.41 g/mol |
IUPAC Name |
magnesium;6-pyrrolidin-1-yl-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C9H11N2.BrH.Mg/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
KPVFHMLOIJILJT-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)C2=NC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


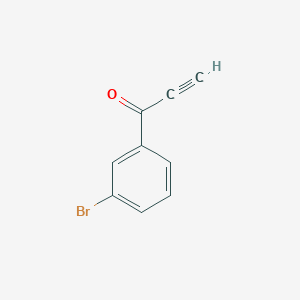
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
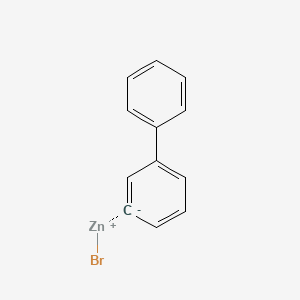
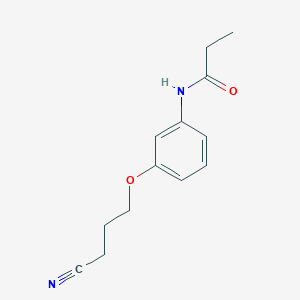
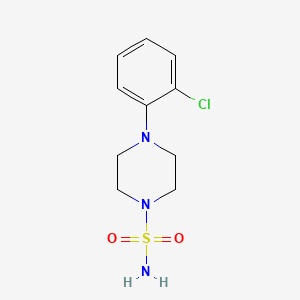

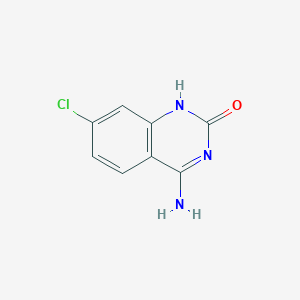
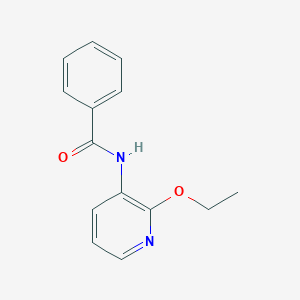
![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)

